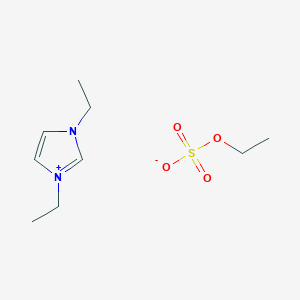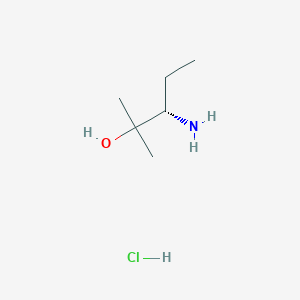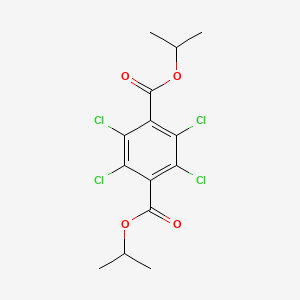
1,3-Diethylimidazolium ethylsulfate; 99%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diethylimidazolium ethylsulfate is a chemical compound with the molecular formula C9H18N2O4S . It is also known by other names such as 1,3-Diethylimidazolium ethyl sulfate . The molecular weight of this compound is 250.32 g/mol .
Molecular Structure Analysis
The molecular structure of 1,3-Diethylimidazolium ethylsulfate has been analyzed in several studies . The compound has a 2D structure and its 3D conformer generation is disallowed since it is a mixture or salt . The compound has a formal charge of 0 and a complexity of 177 .
Chemical Reactions Analysis
The chemical reactions involving 1,3-Diethylimidazolium ethylsulfate have been studied . For instance, the densities of pure 1-ethyl-3-methylimidazolium ethylsulfate ionic liquid and its mixtures with ethanol have been measured .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3-Diethylimidazolium ethylsulfate have been analyzed . The compound has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 4 . Its Rotatable Bond Count is 3 . The Topological Polar Surface Area is 83.6 Ų .
Wissenschaftliche Forschungsanwendungen
1,3-Diethylimidazolium ethylsulfate; 99% has been used in a wide range of scientific research applications. It has been used as a solvent in the synthesis of organic and inorganic compounds, as a catalyst for various chemical reactions, and as a medium for the extraction of organic and inorganic compounds. 1,3-Diethylimidazolium ethylsulfate; 99% has also been used in the preparation of polymeric materials, electrochemical cells, and nanomaterials. It has been used in the study of the structure and properties of various organic and inorganic compounds, as well as in the study of catalytic reactions.
Wirkmechanismus
Target of Action
It’s known that this compound is used as a sustainable and efficient hydraulic fluid .
Mode of Action
It’s known to be used as a hydraulic fluid, which implies it may interact with mechanical systems to transmit power
Biochemical Pathways
As a hydraulic fluid, its primary function is likely mechanical rather than biochemical .
Result of Action
The result of the action of 1,3-Diethylimidazolium Ethylsulfate is to enable the efficient transmission of power in hydraulic systems
Action Environment
The action of 1,3-Diethylimidazolium Ethylsulfate as a hydraulic fluid can be influenced by environmental factors such as temperature and pressure . Its stability and efficacy in different environmental conditions would be an important area of study for its use in various industrial applications.
Vorteile Und Einschränkungen Für Laborexperimente
1,3-Diethylimidazolium ethylsulfate; 99% has several advantages for use in laboratory experiments. It is a non-toxic and non-irritating liquid with a high thermal stability and low vapor pressure. It is also non-volatile and has a low viscosity, making it easy to handle and use in laboratory experiments. Furthermore, its high dielectric constant makes it an ideal solvent for a wide range of organic and inorganic compounds.
However, 1,3-Diethylimidazolium ethylsulfate; 99% also has some limitations for use in laboratory experiments. It is relatively expensive compared to other organic solvents, and its low volatility makes it difficult to evaporate. Additionally, its high dielectric constant can make it difficult to separate organic and inorganic compounds.
Zukünftige Richtungen
Despite its advantages and limitations, 1,3-Diethylimidazolium ethylsulfate; 99% has a wide range of potential applications in the future. It could be used in the development of new and more efficient catalysts for various chemical reactions. It could also be used in the development of new polymeric materials and nanomaterials. Additionally, it could be used in the development of new and improved methods for the extraction of organic and inorganic compounds. Finally, it could be used in the development of new and improved electrochemical cells and systems.
Synthesemethoden
1,3-Diethylimidazolium ethylsulfate; 99% can be synthesized by the reaction of 1,3-diethylimidazolium chloride and potassium ethylsulfate in aqueous solution. The reaction is carried out in an aqueous medium at a temperature of 60°C and a pressure of 1 atm. The reaction is complete within 1 hour and yields 1,3-Diethylimidazolium ethylsulfate; 99% with a purity of 99%.
Safety and Hazards
Eigenschaften
IUPAC Name |
1,3-diethylimidazol-1-ium;ethyl sulfate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N2.C2H6O4S/c1-3-8-5-6-9(4-2)7-8;1-2-6-7(3,4)5/h5-7H,3-4H2,1-2H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQQXBJGXYUGSS-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C[N+](=C1)CC.CCOS(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
516474-04-7 |
Source


|
| Record name | 1H-Imidazolium, 1,3-diethyl-, ethyl sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=516474-04-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate](/img/structure/B6359940.png)





![(S)-2-[(Diphenylphosphino)methyl]pyrrolidinium tetrafluoroborate, 97%](/img/structure/B6359973.png)




![(S)-2,2'-Bis[bis(4-methoxy-3,5-dimethylphenyl)phosphino]-4,4',6,6'-tetramethoxybiphenyl, 97% (S)-DMM-Garphos TM](/img/structure/B6360003.png)